![molecular formula C18H18FNO4S2 B3014349 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034404-03-8](/img/structure/B3014349.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide" is a structurally complex molecule that may be related to various benzenesulfonamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on benzenesulfonamides and their derivatives, which have been explored for their inhibitory properties against enzymes like carbonic anhydrases and cyclooxygenases, as well as for their potential use in medicinal chemistry .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that may include the formation of Schiff bases, utilization of catalytic systems, and specific substituent additions to achieve desired properties . For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the creation of a structure-activity relationship and biochemical characterization . Similarly, the synthesis of 4-substituted benzenesulfonamides required starting from specific substituted benzaldehydes . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as MS, IR, NMR, and crystallography . These studies reveal the presence of various functional groups, the geometry of the molecules, and the intermolecular interactions that contribute to the stability of the crystal structures. For instance, the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide showed a two-dimensional architecture due to C—H⋯πaryl interactions .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including N-demethylation, chlorination, and interactions with enzymes . The reactivity of these compounds is influenced by their molecular structure and the presence of substituents, which can affect the outcome of the reactions. For example, N-demethylation of N-methyl amides was achieved using N-fluorobenzenesulfonimide as an oxidant in the presence of a copper catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure and substituents . These properties are crucial for their potential applications in drug design and other fields. For example, the introduction of fluorine atoms has been shown to enhance the binding potency of benzenesulfonamides as inhibitors of carbonic anhydrases .
Applications De Recherche Scientifique
Anticancer Potential:
- A study explored novel aminothiazole-paeonol derivatives for their anticancer effect on various cancer cell lines. These compounds, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, exhibited high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cells. These compounds showed superior potency compared to standard treatments like 5-fluorouracil, with lower cytotoxicity to fibroblasts, indicating their potential as promising lead compounds in cancer therapy (Tsai et al., 2016).
Photodynamic Therapy for Cancer:
- Another study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds demonstrated high singlet oxygen quantum yield, making them potentially effective as Type II photosensitizers for cancer treatment in photodynamic therapy. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield highlight their relevance in this area (Pişkin et al., 2020).
COX-2 Inhibition for Pain Management:
- Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives revealed their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The introduction of a fluorine atom into these compounds preserved COX-2 potency and increased selectivity, leading to the identification of a potent, selective, and orally active COX-2 inhibitor for potential use in treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Kynurenine 3-Hydroxylase Inhibition:
- A study focused on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury. Compounds synthesized in this study were found to be high-affinity inhibitors of this enzyme, providing a pathway to explore the role of the kynurenine pathway in neurological disorders (Röver et al., 1997).
Electrophilic Fluorination:
- N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide was introduced as a novel electrophilic fluorinating reagent. This compound enhanced the enantioselectivity of products in certain chemical reactions, underscoring its potential utility in synthetic chemistry (Yasui et al., 2011).
Carbonic Anhydrase Inhibition for Antitumor Activity:
- A series of new benzenesulfonamide derivatives demonstrated potential as carbonic anhydrase inhibitors, with some showing interesting cytotoxic activities. This research suggests their potential application in developing anti-tumor agents (Gul et al., 2016).
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S2/c1-18(21,17-9-12-5-3-4-6-15(12)25-17)11-20-26(22,23)16-10-13(19)7-8-14(16)24-2/h3-10,20-21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPQQTSJTMNAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

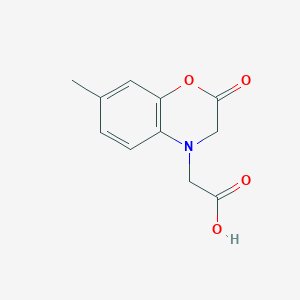
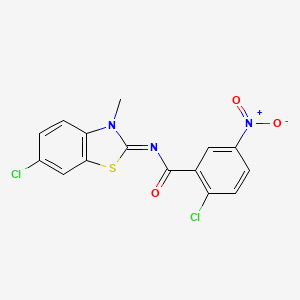
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)
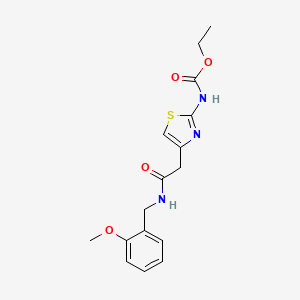
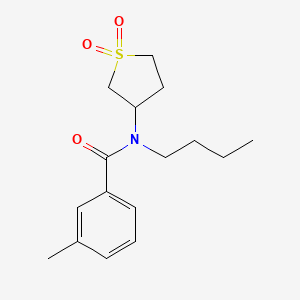
![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)
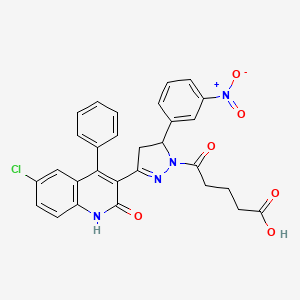
![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)
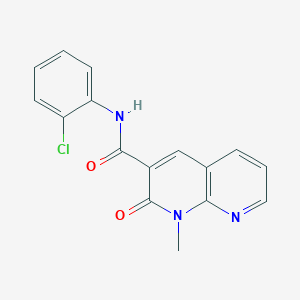
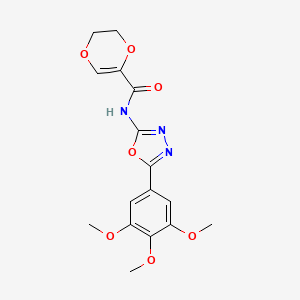
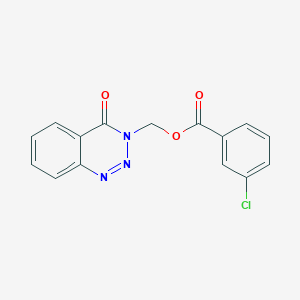
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)